Base Pair Recognition Selectivity: Drfbpi vs. Natural Nucleobases
Drfbpi (D3) demonstrates a unique selectivity profile by recognizing both T·A and C·G Watson-Crick base pairs when incorporated into a pyrimidine oligonucleotide third strand, a capability not shared by natural nucleobases [1]. While thymine (T) exclusively recognizes A·T base pairs and protonated cytosine (C+) exclusively recognizes G·C base pairs, Drfbpi can bind to both types of base pairs [1]. This dual recognition property is a direct consequence of its intercalative binding mechanism, which does not rely on the formation of sequence-specific hydrogen bonds [2].
| Evidence Dimension | Base pair recognition specificity |
|---|---|
| Target Compound Data | Selectively recognizes both T·A and C·G base pairs |
| Comparator Or Baseline | Natural nucleobases: Thymine (T) recognizes A·T only; Cytosine (C+) recognizes G·C only |
| Quantified Difference | Qualitative difference: Drfbpi expands recognition to include both T·A and C·G base pairs, unlike natural nucleobases which are limited to one type each. |
| Conditions | In vitro binding assays with pyrimidine oligonucleotides containing Drfbpi, targeting DNA duplexes with alternating base pairs. Exact quantitative affinity values (e.g., Kd, ΔTm) are not available in the abstract or from the cited sources. |
Why This Matters
This expanded recognition capability is critical for researchers designing TFOs to target genomic sequences containing both A·T and G·C interruptions, which are inaccessible to TFOs composed solely of natural bases.
- [1] Koshlap KM, et al. Nonnatural deoxyribonucleoside D3 incorporated in an intramolecular DNA triplex binds sequence-specifically by intercalation. Journal of the American Chemical Society. 1993;115(17):7908-7909. View Source
- [2] Wang E, et al. Solution structure of a pyrimidine-purine-pyrimidine triplex containing the sequence-specific intercalating non-natural base D3. Journal of Molecular Biology. 1996;257(5):1052-1069. View Source
